Cas no 1537563-01-1 (N-(6-methylpyridin-3-yl)methylhydroxylamine)

N-(6-methylpyridin-3-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(6-methylpyridin-3-yl)methylhydroxylamine
- N-[(6-methylpyridin-3-yl)methyl]hydroxylamine
- 1537563-01-1
- EN300-1847823
-
- インチ: 1S/C7H10N2O/c1-6-2-3-7(4-8-6)5-9-10/h2-4,9-10H,5H2,1H3
- InChIKey: XJMMLIFASWXSRL-UHFFFAOYSA-N
- ほほえんだ: ONCC1=CN=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 138.079312947g/mol
- どういたいしつりょう: 138.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 97.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
N-(6-methylpyridin-3-yl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847823-2.5g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1847823-10g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1847823-0.1g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1847823-5g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1847823-0.05g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1847823-1g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1847823-1.0g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 1g |
$0.0 | 2023-06-02 | ||
Enamine | EN300-1847823-0.25g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1847823-0.5g |
N-[(6-methylpyridin-3-yl)methyl]hydroxylamine |
1537563-01-1 | 0.5g |
$671.0 | 2023-09-19 |
N-(6-methylpyridin-3-yl)methylhydroxylamine 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
N-(6-methylpyridin-3-yl)methylhydroxylamineに関する追加情報
Comprehensive Overview of N-(6-methylpyridin-3-yl)methylhydroxylamine (CAS No. 1537563-01-1)
N-(6-methylpyridin-3-yl)methylhydroxylamine (CAS No. 1537563-01-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, often referred to by its systematic name or CAS number, belongs to the class of hydroxylamine derivatives, which are widely studied for their role in synthetic chemistry and drug development. Researchers and industry professionals frequently search for terms like "N-(6-methylpyridin-3-yl)methylhydroxylamine synthesis", "CAS 1537563-01-1 applications", and "hydroxylamine derivatives in medicine", reflecting the growing interest in this molecule.
The molecular structure of N-(6-methylpyridin-3-yl)methylhydroxylamine features a pyridine ring substituted with a methyl group at the 6-position and a methylhydroxylamine moiety at the 3-position. This arrangement imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Recent trends in organic chemistry highlight the demand for efficient and sustainable synthetic methods, and this compound aligns well with these priorities. Searches for "green synthesis of hydroxylamine derivatives" and "pyridine-based building blocks" underscore the relevance of such compounds in modern research.
One of the key areas where N-(6-methylpyridin-3-yl)methylhydroxylamine shows promise is in the development of novel pharmaceuticals. The pyridine ring is a common pharmacophore found in many FDA-approved drugs, and the addition of the hydroxylamine group can enhance biological activity. This has led to increased searches for "pyridine-hydroxylamine hybrids in drug discovery" and "CAS 1537563-01-1 biological activity". Researchers are particularly interested in its potential as a precursor for kinase inhibitors or anti-inflammatory agents, topics that are currently trending in medicinal chemistry forums.
From a technical perspective, the compound's physicochemical properties, such as solubility, stability, and reactivity, are critical for its practical applications. Analytical techniques like NMR, HPLC, and mass spectrometry are commonly employed to characterize N-(6-methylpyridin-3-yl)methylhydroxylamine, as evidenced by frequent queries for "CAS 1537563-01-1 characterization methods". The compound's purity and storage conditions are also frequently discussed, with many professionals seeking information on "handling hydroxylamine derivatives safely" and "long-term stability of pyridine compounds".
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In summary, N-(6-methylpyridin-3-yl)methylhydroxylamine (CAS No. 1537563-01-1) is a compound of substantial scientific and industrial interest. Its applications span pharmaceuticals, agrochemicals, and materials science, driven by its unique structural features and reactivity. The frequent searches for terms like "synthesis of pyridine-hydroxylamine derivatives" and "CAS 1537563-01-1 uses" reflect its relevance in contemporary research. As the demand for innovative chemical solutions grows, this compound is poised to play an increasingly important role in advancing both academic and industrial endeavors.
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